![molecular formula C16H18O4 B2807865 Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384363-77-3](/img/structure/B2807865.png)

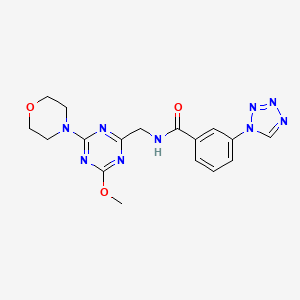

Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate, also known as MMBOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMBOC belongs to the class of benzofuran derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Synthesis and Biological Activity

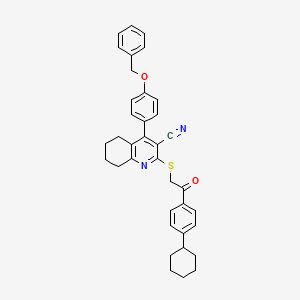

Antibacterial and Antitubercular Properties : Studies have demonstrated the synthesis of novel Schiff bases incorporating benzofuran derivatives, showing significant antibacterial and antitubercular activities. Notably, compounds derived from reactions involving methyl 2-(1-benzofuran-2-yl)-quinoline-4-carboxylate exhibited high activity against bacteria such as S. aureus and E. faecalis with minimal inhibitory concentrations (MIC) indicating potent antibacterial properties (Bodke et al., 2017).

Cytotoxic Activity : Research on the seeds of Daphniphyllum macropodum Miq. led to the isolation of compounds including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, which showed significant cytotoxic activity against cancer cell lines. This suggests a potential application in cancer therapy through apoptosis induction via the mitochondrial pathway (Ma et al., 2017).

Antimicrobial Screening : Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for antimicrobial activity against various pathogens. These studies underline the potential of benzofuran derivatives in developing new antimicrobial agents (Krawiecka et al., 2012).

Synthesis Techniques and Chemical Properties

Advanced Synthesis Techniques : The exploration of synthesis techniques for benzofuran derivatives, including the use of palladium(II)-catalyzed oxidative cyclization and reactions with ethyl diazoacetate, showcases the chemical versatility and potential for creating complex molecules with specific biological activities. These methodologies offer a pathway to synthesize novel compounds with tailored properties (Khan et al., 2007).

Structural Analysis and Characterization : Detailed structural analysis of benzofuran derivatives through techniques such as X-ray crystallography provides insights into the molecular configurations and potential interaction mechanisms with biological targets. This fundamental understanding is crucial for the design of molecules with desired biological activities (Choi et al., 2008).

properties

IUPAC Name |

methyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)7-8-19-12-5-6-14-13(9-12)15(11(3)20-14)16(17)18-4/h5-7,9H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXARWFPBOSBXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC=C(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2807785.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N''-o-anisyl-oxamide](/img/structure/B2807788.png)

![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)

![6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2807796.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)

![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)